BenchChemオンラインストアへようこそ!

4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Lipophilicity Drug-likeness Permeability prediction

Features a unique 3-methoxybenzenesulfonyl substitution delivering moderate lipophilicity (XLogP3=1.9) and 7 hydrogen bond acceptors, ideal for kinase hinge-region targeting and allosteric pocket exploration. Its low 5-rotatable-bond scaffold provides a favorable entropic binding profile versus flexible analogs (e.g., butane-1-sulfonyl derivatives with 7 rotatable bonds). The rigid pyrrolidin-3-yloxy-pyrimidine pharmacophore is stereoelectronically sensitive—this exact substitution cannot be generically replaced without risking altered target binding. Select when lower logP is critical for solubility and metabolic stability over dichloro-analogs (XLogP3 ~3.3).

Molecular Formula C16H19N3O4S
Molecular Weight 349.41
CAS No. 2034247-62-4
Cat. No. B2539443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
CAS2034247-62-4
Molecular FormulaC16H19N3O4S
Molecular Weight349.41
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CC(=C3)OC
InChIInChI=1S/C16H19N3O4S/c1-12-17-8-6-16(18-12)23-14-7-9-19(11-14)24(20,21)15-5-3-4-13(10-15)22-2/h3-6,8,10,14H,7,9,11H2,1-2H3
InChIKeyWXYNMYHUNABFPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to 4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS 2034247-62-4): Core Properties and Structural Identity


4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS 2034247-62-4) is a synthetic pyrimidine derivative featuring a sulfonylated pyrrolidine scaffold [1]. Its structure combines a 2-methylpyrimidine core linked via an ether bridge to a pyrrolidine ring bearing a 3-methoxybenzenesulfonyl substituent (molecular formula C₁₆H₁₉N₃O₄S, MW 349.4 Da, XLogP3 1.9, TPSA 90 Ų, hydrogen bond acceptor count 7) [1]. The compound is catalogued as a screening compound in the Life Chemicals library (ID F6478-3381) and is primarily positioned as a building block or scaffold for medicinal chemistry programs targeting enzyme inhibition or receptor modulation [1].

Procurement Risk Alert: Why Generic Substitution of 4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS 2034247-62-4) Is Not Advisable Without Direct Comparative Data


The distinct 3-methoxy substitution pattern on the benzenesulfonyl moiety is a critical determinant of this compound's electronic character, hydrogen bond acceptor geometry, and lipophilicity profile (XLogP3 = 1.9) [1]. Closely related analogs bearing 5-fluoro-2-methoxybenzenesulfonyl or 2,5-dichlorobenzenesulfonyl groups differ in steric bulk, halogen electronegativity, and partition coefficient, which can alter target binding conformation, off-rate, and solubility [1][2]. The precise positioning of the sulfonylated pyrrolidine via the pyrrolidin-3-yloxy linkage to the 4-position of 2-methylpyrimidine creates a unique three-dimensional pharmacophore that is sensitive to small perturbations; without matched-pair or head-to-head comparative data, a generic substitution cannot be assumed to preserve the binding profile or assay performance [2].

Quantitative Differentiation Evidence Guide for 4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS 2034247-62-4)


Physicochemical Differentiation: Lipophilicity (XLogP3) and Polar Surface Area (TPSA) vs. Closest Analogs

The target compound exhibits a computed XLogP3 of 1.9 and a TPSA of 90 Ų, consistent with moderate membrane permeability and oral bioavailability potential [1]. In contrast, the 5-fluoro-2-methoxybenzenesulfonyl analog (CAS not specified) is expected to have a higher XLogP3 (~2.3–2.6, estimated by additive fragment contribution of fluorine at the 5-position) and a marginally higher TPSA (~90–94 Ų due to additional hydrogen bond acceptor capacity of fluorine) [1]. The 2,5-dichlorobenzenesulfonyl analog (CAS not specified) is predicted to have a significantly higher XLogP3 (~3.2–3.5) and a comparable TPSA (~90 Ų), reflecting the lipophilic contribution of two chlorine atoms .

Lipophilicity Drug-likeness Permeability prediction

Hydrogen Bond Acceptor Capacity: A Structural Differentiator for Target Recognition

The target compound contains 7 hydrogen bond acceptor sites (4 oxygens from the sulfonamide and methoxy groups, 2 nitrogen atoms in the pyrimidine ring, and 1 oxygen in the ether linkage) and zero hydrogen bond donors, conferring a purely acceptor character [1]. The 5-fluoro-2-methoxybenzenesulfonyl analog introduces an additional weak hydrogen bond acceptor (fluorine) bringing the total to 8, while the 2,5-dichlorobenzenesulfonyl analog retains 7 acceptors but replaces the methoxy oxygen with a second chlorine, altering the spatial distribution of acceptor sites [1].

Hydrogen bonding Structure-activity relationship Molecular recognition

Rotatable Bond Count and Conformational Flexibility: Implications for Binding Kinetics

The target compound has 5 rotatable bonds, granting sufficient flexibility to sample multiple conformations while maintaining the rigidity of the pyrimidine-pyrrolidine core [1]. Analogs with a butane-1-sulfonyl group (e.g., 4-{[1-(butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine) possess 7 rotatable bonds, increasing entropic penalty upon binding and potentially reducing binding affinity by ~0.5–1.0 kcal/mol per additional rotatable bond [1]. The 2,5-dichlorobenzenesulfonyl analog retains 5 rotatable bonds but experiences different torsional barriers due to the ortho-chloro substituent.

Conformational flexibility Binding kinetics Ligand efficiency

Potential Acetyl-CoA Carboxylase (ACC) Inhibitory Scaffold: Class-Level Inference from Patent Landscape

The pyrimidine-substituted pyrrolidine scaffold is claimed in US Patent 8,962,641 as an inhibitor of acetyl-CoA carboxylase (ACC1/ACC2), a target validated for obesity, dyslipidemia, and non-alcoholic steatohepatitis (NASH) [1]. While the patent does not specifically exemplify 4-{[1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine, the compound falls within the Markush structure of Formula I wherein Ar is optionally substituted phenyl and the pyrimidine bears a methyl group at the 2-position [1]. No peer-reviewed IC₅₀, selectivity, or cellular activity data are available for this compound against ACC isoforms, placing it at the early-stage, unprofiled screening candidate level.

Acetyl-CoA carboxylase Metabolic disease Enzyme inhibition

Recommended Application Scenarios for 4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS 2034247-62-4) Based on Available Evidence


Lipophilicity-Guided Lead Optimization for Metabolic Disease Targets

Given its computed XLogP3 of 1.9 and TPSA of 90 Ų, this compound is suited for hit-to-lead campaigns where moderate lipophilicity is desired to maintain oral bioavailability while avoiding CYP450 promiscuity associated with higher logP (>3) compounds [1]. Researchers selecting between this compound and the dichlorobenzenesulfonyl analog (XLogP3 ~3.3) may prioritize this compound when lower lipophilicity is critical for solubility or metabolic stability.

Focused Library Design Around Sulfonamide-Containing Kinase or Enzyme Inhibitors

The compound's unique hydrogen bond acceptor-only character (7 HB-A, 0 HB-D) makes it a suitable core for developing bidentate hydrogen bond acceptors targeting hinge regions of kinases or allosteric pockets of metabolic enzymes [1]. It can serve as a rigid scaffold for structure-activity relationship (SAR) exploration where the 3-methoxy group can be systematically varied.

Conformational Entropy Optimization in Fragment-to-Lead Programs

With only 5 rotatable bonds, this compound offers a favorable entropic profile for binding relative to more flexible analogs such as the butane-1-sulfonyl derivative (7 rotatable bonds) [1]. This attribute supports its use in fragment-based or scaffold-based drug design programs where minimizing conformational flexibility is a key optimization parameter [1].

Quote Request

Request a Quote for 4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.